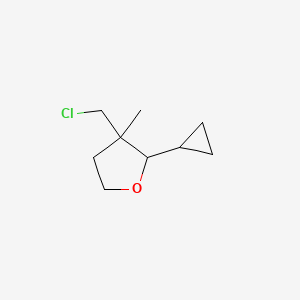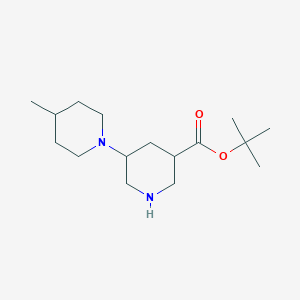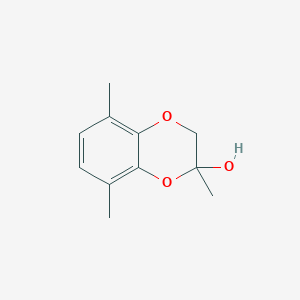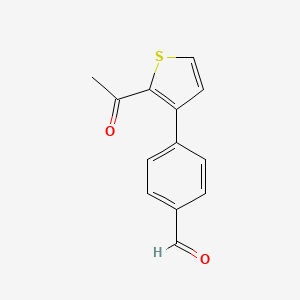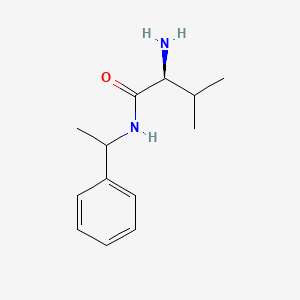
2-(Difluoromethyl)-5-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-phenyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group and the phenyl group in this compound makes it particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents. This process can be achieved through various routes, including:
Electrophilic Difluoromethylation: This involves the use of electrophilic difluoromethylating reagents such as difluoromethyl sulfonium salts.
Nucleophilic Difluoromethylation: This method employs nucleophilic difluoromethylating agents like difluoromethyl zinc reagents.
Radical Difluoromethylation: This approach uses radical initiators to generate difluoromethyl radicals, which then react with thiazole derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions under controlled conditions. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Catalytic processes using metal catalysts like copper or palladium are commonly employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated phenyl thiazoles.
Scientific Research Applications
2-(Difluoromethyl)-5-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The thiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-5-phenyl-1,3-thiazole
- 2-(Chloromethyl)-5-phenyl-1,3-thiazole
- 2-(Methyl)-5-phenyl-1,3-thiazole
Uniqueness
2-(Difluoromethyl)-5-phenyl-1,3-thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for pharmaceutical and agrochemical applications, where these properties are highly desirable .
Properties
Molecular Formula |
C10H7F2NS |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H7F2NS/c11-9(12)10-13-6-8(14-10)7-4-2-1-3-5-7/h1-6,9H |
InChI Key |
ORNIZBFUAYLCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


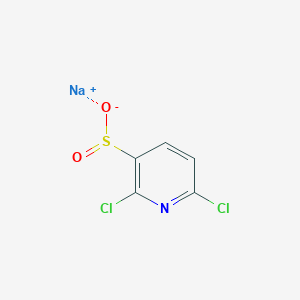
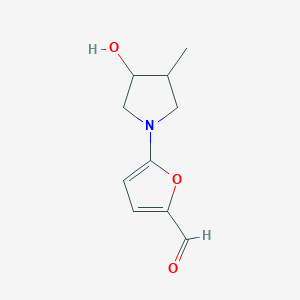
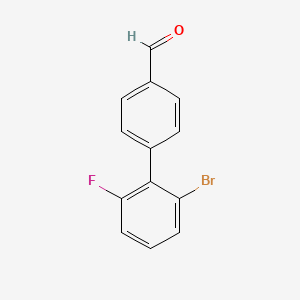

![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
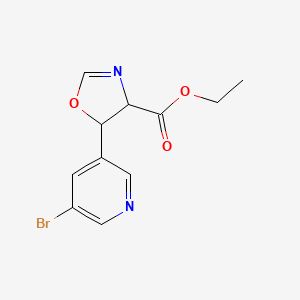
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
